
(3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone
説明
“(3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone” is a dipeptidyl peptidase IV inhibitor that has been studied for the treatment of type 2 diabetes . It has a molecular weight of 218.24 and a molecular formula of C10H16F2N2O .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring and a piperidine ring, both of which are common structures in organic chemistry .Chemical Reactions Analysis
The major route of metabolism of “this compound” is due to hydroxylation at the 5’ position of the pyrimidine ring (M5) in all species. Other metabolic pathways include amide hydrolysis (M2), N-dealkylation at the piperazine nitrogen (M3), and an unusual metabolite resulting from scission of the pyrimidine ring (M1). Phase II metabolic pathways include carbamoyl glucuronidation (M9), glucosidation (M15) on the pyrrolidine nitrogen, and conjugation with creatinine to form an unusual metabolite/metabonate (M16) .科学的研究の応用
NOP Receptor Antagonism and Its Potential Therapeutic Applications
A study explored the therapeutic potentials of NOP receptor antagonism, highlighting its possible benefits in treating obesity, eating disorders, and depression. LY2940094, a novel NOP antagonist, demonstrated high brain penetration and sustained NOP receptor occupancy in humans, making it a promising candidate for clinical efficacy tests in the aforementioned disorders (Raddad et al., 2016).
Orexin 1 and 2 Receptor Antagonism for Insomnia Treatment
The pharmacokinetic profile of SB-649868, an orexin 1 and 2 receptor antagonist, was studied in humans, proposing its potential as a treatment for insomnia. The compound was extensively metabolized, primarily eliminated via feces, with a longer half-life for plasma radioactivity indicating the presence of slowly cleared metabolites (Renzulli et al., 2011).
Metabolism and Disposition of Pharmaceutical Compounds
Several studies investigated the metabolism and disposition of pharmaceutical compounds, such as BMS-690514, an inhibitor targeting growth factor receptors, revealing its extensive metabolism and excretion patterns in humans (Christopher et al., 2010). Additionally, the metabolism of L-735,524, an HIV-1 protease inhibitor, was studied, identifying major metabolic pathways and suggesting urinary excretion as a minor elimination route (Balani et al., 1995).
Learning and Memory Processes Mediated by Receptor Antagonists
Research on receptor antagonists like MTEP and EMQMCM provided insights into their effects on aversive learning, suggesting the involvement of mGlu1 and mGlu5 receptors in negatively reinforced learning processes (Gravius et al., 2005).
作用機序
Target of Action
A similar compound, pf-00734200, is identified as a dipeptidyl peptidase iv inhibitor . Dipeptidyl Peptidase IV (DPP-IV) is an enzyme responsible for breaking down incretin hormones, which stimulate insulin secretion. By inhibiting DPP-IV, incretin hormones can remain active for longer, promoting insulin secretion and regulating blood glucose levels .
Mode of Action
As a potential dpp-iv inhibitor, it likely binds to the active site of the dpp-iv enzyme, preventing it from breaking down incretin hormones .
Biochemical Pathways
By inhibiting DPP-IV, incretin hormones like GLP-1 and GIP can remain active for longer, stimulating insulin secretion, inhibiting glucagon release, and ultimately helping to regulate blood glucose levels .
Pharmacokinetics
The related compound pf-00734200 was rapidly absorbed in all species tested (rats, dogs, and humans), with maximal plasma concentrations achieved within 1 hour after the dose . The majority of the administered radioactivity was detected in the urine of dogs and humans and in the feces of rats . The compound is eliminated by both metabolism and renal clearance .
Result of Action
As a potential dpp-iv inhibitor, it would likely result in increased levels of active incretin hormones, leading to increased insulin secretion, decreased glucagon release, and improved blood glucose regulation .
特性
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-piperidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c11-10(12)4-6-14(7-10)9(15)8-3-1-2-5-13-8/h8,13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUXJYPCXNOKJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



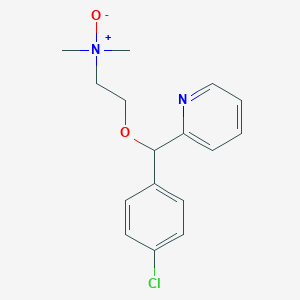
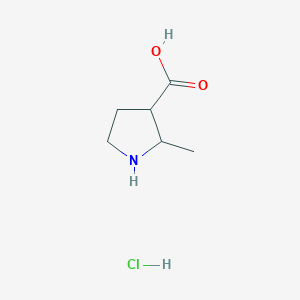
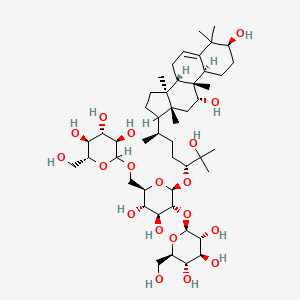


![(3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol](/img/structure/B1436232.png)
![Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)sulfonyl)acetate](/img/structure/B1436233.png)
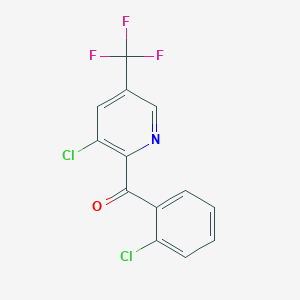


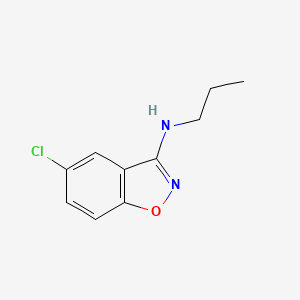
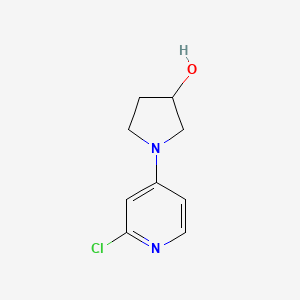
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid](/img/structure/B1436241.png)
